

The Advent of FD-1080 in Preclinical Research: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a small-molecule cyanine dye that has emerged as a powerful tool in preclinical research, primarily due to its exceptional optical properties in the second near-infrared (NIR-II) window.[1][2] This technical guide provides a comprehensive overview of the applications of **FD-1080**, focusing on its use in high-resolution, deep-tissue in vivo imaging. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key biological and experimental processes.

Core Properties of FD-1080

FD-1080 is characterized by its excitation and emission spectra, which both fall within the NIR-II region (1000-1700 nm).[3] This unique feature minimizes tissue autofluorescence and light scattering, enabling deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging (700-900 nm).[4]



Property	Value	Reference
Excitation Wavelength (λex)	~1064 nm	[3]
Emission Wavelength (λem)	~1080 nm	[3]
Quantum Yield (in ethanol)	0.31%	[2][4]
Quantum Yield (with FBS)	5.94%	[2][4]

The quantum yield of **FD-1080** is significantly enhanced when it is combined with fetal bovine serum (FBS), forming **FD-1080**-FBS complexes.[2][4] This property is often leveraged in in vivo studies to improve signal intensity.

Applications in Preclinical Imaging

The primary application of **FD-1080** in preclinical research is as a fluorescent probe for in vivo imaging. Its ability to provide high-resolution images of deep tissues has made it invaluable for a range of studies.

High-Resolution Vasculature Imaging

FD-1080 has been successfully used to visualize and quantify vascular structures in deep tissues, such as the hindlimb and brain of mice.[4] The high signal-to-background ratio allows for the clear delineation of blood vessels, enabling detailed studies of vascular morphology and function.

Parameter	Hindlimb Vasculature	Brain Vasculature	Reference
Signal-to-Background Ratio (SBR)	4.32	-	[5]
Full Width at Half- Maximum (FWHM)	0.47 mm	0.65 mm	[5]

These quantitative metrics demonstrate the exceptional clarity and resolution achievable with **FD-1080** in deep-tissue vascular imaging.



Targeted Cancer Imaging

FD-1080 can be conjugated with targeting moieties, such as peptides, to enable specific imaging of tumors.[6] A notable example is its use in imaging hepatocellular carcinoma (HCC) by targeting the biomarker Glypican-3 (GPC-3).[6]

In a study using a Hep-G2 tumor-bearing mouse model, p-HSA-ME17/DQ19@FD-1080, a dual-peptide functionalized albumin particle loaded with FD-1080, showed significantly higher fluorescence intensity at the tumor site compared to control groups.[6] This highlights the potential of FD-1080 in developing targeted imaging agents for cancer detection and monitoring.

Experimental Protocols In Vitro Cell Staining with FD-1080

This protocol outlines the general steps for staining cells in suspension with **FD-1080** for flow cytometry or fluorescence microscopy.

Materials:

- FD-1080 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Serum-free cell culture medium
- Cells in suspension

Procedure:

- Prepare **FD-1080** Working Solution: Dilute the 10 mM **FD-1080** stock solution with warm PBS to a final concentration of 2-10 μ M. Filter the working solution through a 0.2 μ m filter.
- Cell Preparation: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with PBS.
- Staining: Resuspend the cell pellet in 1 ml of the **FD-1080** working solution and incubate at room temperature for 10-30 minutes.



- Washing: Centrifuge the stained cells at 400 g for 3-4 minutes at 4°C. Discard the supernatant and wash the cells twice with PBS.
- Analysis: Resuspend the final cell pellet in 1 ml of PBS or serum-free medium for analysis by flow cytometry or fluorescence microscopy.

In Vivo Imaging of Mice with FD-1080

This protocol describes the intravenous administration of **FD-1080** for in vivo imaging in a mouse model.

Materials:

- **FD-1080** working solution (e.g., 80 μM in PBS, potentially with FBS)
- Anesthesia (e.g., isoflurane)
- NIR-II imaging system

Procedure:

- Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent. Shaving the area to be imaged is recommended to reduce light scattering from fur.[7]
- Injection: Intravenously inject 200 μ L of the **FD-1080** working solution into the tail vein of the mouse.
- Imaging: After a short distribution time (typically 10-20 minutes), place the mouse in the NIR-II imaging system and acquire images.[1] The exact imaging parameters (e.g., exposure time, laser power) will depend on the specific instrument and experimental goals.
- Data Analysis: The acquired images can be analyzed to quantify fluorescence intensity, signal-to-background ratio, and other relevant metrics. Techniques like Principal Component Analysis (PCA) can be used for dynamic contrast-enhanced imaging to differentiate arteries from veins.[8]

Signaling Pathways in Targeted Cancer Imaging

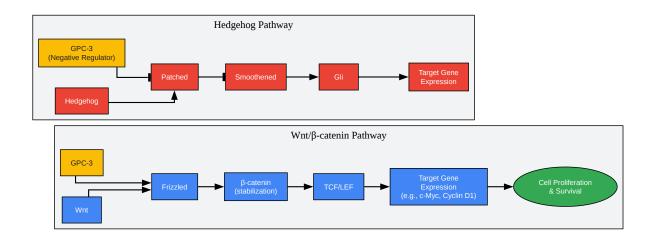




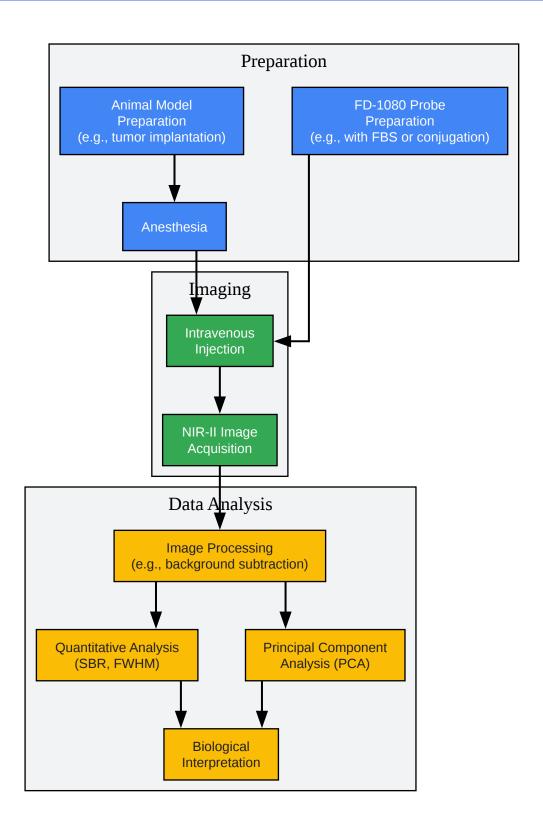


The use of **FD-1080** conjugated to targeting ligands allows for the visualization of biological processes governed by specific signaling pathways. In the context of GPC-3 targeted imaging of hepatocellular carcinoma, several key pathways are implicated in tumor growth and progression.









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